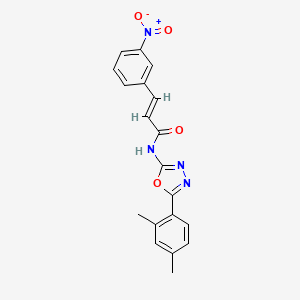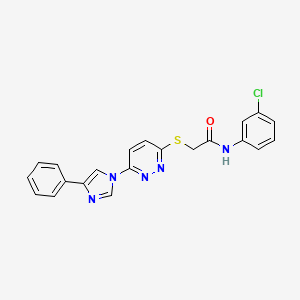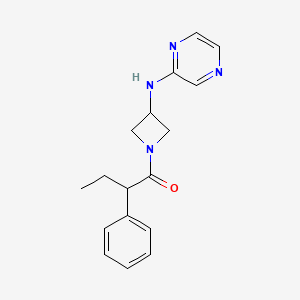
2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PZ1 and has been studied extensively for its unique properties and potential benefits.
Scientific Research Applications
Synthesis and Evaluation of Derivatives
Pyrazolines and pyrazole derivatives, closely related to the structure , have been synthesized and evaluated for various biological activities. For instance, 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols were studied for anti-inflammatory, analgesic, and platelet anti-aggregating activities. These compounds showed significant analgesic activity and strong platelet anti-aggregating properties at certain concentrations, with some displaying weak anti-inflammatory activity (Menozzi et al., 2000).
Another study focused on the synthesis of azetidin-2-one containing pyrazoline derivatives, highlighting their antimicrobial activity. These compounds were tested against various bacterial and fungal strains, showcasing the potential of pyrazoline derivatives in antimicrobial applications (Shailesh et al., 2012).
Antimicrobial and Anticancer Studies
Synthesis and characterization of azetidinone derivatives linked to the 3-methyl-1H-pyrazol-5(4H)-one framework have been reported, with the derivatives screened for antimicrobial activities against different microorganisms. Some compounds showed promising antibacterial activities, underscoring the potential of azetidinone derivatives in combating microbial infections (Chopde et al., 2012).
Research on 2-pyrazoline derivatives revealed their synthesis through a cyclization method, with subsequent in silico and in vitro studies on their antimicrobial and anticancer activities. These studies included docking with bacterial and breast cancer proteins and in vitro anticancer activity assays, showing the multifaceted applications of such derivatives in medical research (Rathinamanivannan et al., 2019).
Mechanism of Action
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure have been known to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
Β-lactam antibiotics, which share a similar core structure, work by targeting the transpeptidase enzymes, inhibiting bacterial cell-wall synthesis .
Biochemical Pathways
Β-lactam antibiotics, which share a similar core structure, affect the bacterial cell-wall synthesis pathway .
Result of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure have been investigated for their antiproliferative activity .
properties
IUPAC Name |
2-phenyl-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)21-11-14(12-21)20-16-10-18-8-9-19-16/h3-10,14-15H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHXLIHEOSDJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

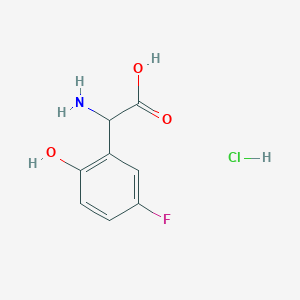
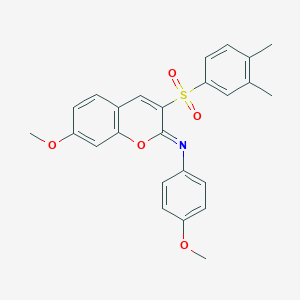
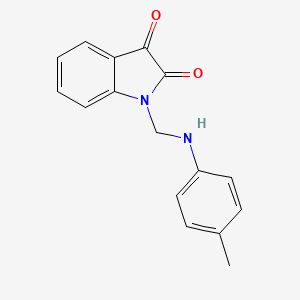
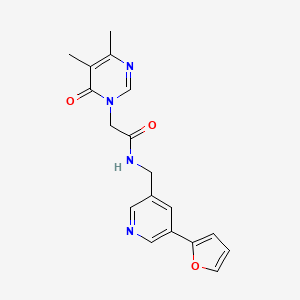
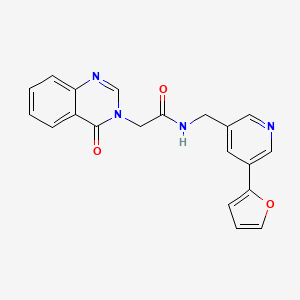


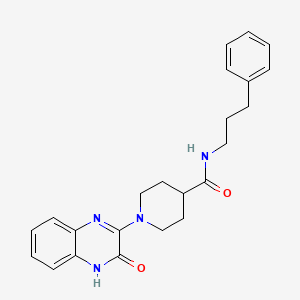
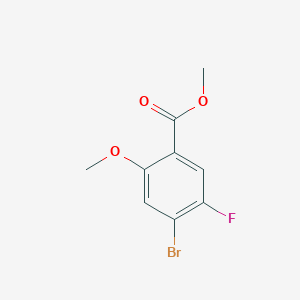
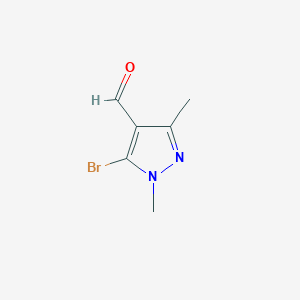
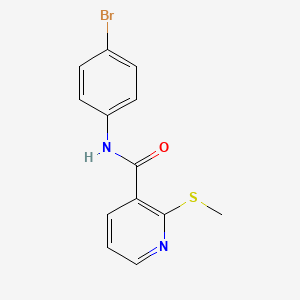
![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride](/img/structure/B2970172.png)
